molecular formula C8H8BrNO2 B14287607 (3-Bromoanilino) acetate CAS No. 114838-63-0

(3-Bromoanilino) acetate

Cat. No.: B14287607
CAS No.: 114838-63-0
M. Wt: 230.06 g/mol
InChI Key: CELOWHWVIPXNSU-UHFFFAOYSA-N
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Description

(3-Bromoanilino) acetate is an organic compound that features a bromine atom attached to the benzene ring and an acetate group linked to the aniline nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoanilino) acetate typically involves the bromination of aniline derivatives followed by acetylation. One common method is the bromination of aniline to form 3-bromoaniline, which is then reacted with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of phase-transfer catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(3-Bromoanilino) acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

(3-Bromoanilino) acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Bromoanilino) acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and an acetate group makes it a versatile intermediate in various synthetic and research applications .

Properties

CAS No.

114838-63-0

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

(3-bromoanilino) acetate

InChI

InChI=1S/C8H8BrNO2/c1-6(11)12-10-8-4-2-3-7(9)5-8/h2-5,10H,1H3

InChI Key

CELOWHWVIPXNSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONC1=CC(=CC=C1)Br

Origin of Product

United States

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